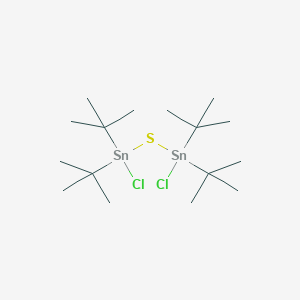
1,1,3,3-Tetra-tert-butyl-1,3-dichlorodistannathiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetra-tert-butyl-1,3-dichlorodistannathiane is a unique organotin compound characterized by its bulky tert-butyl groups and dichlorodistannathiane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetra-tert-butyl-1,3-dichlorodistannathiane typically involves the reaction of tert-butyl chloride with a suitable tin precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran and toluene, and the reaction temperature is usually maintained between 0°C and 25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3,3-Tetra-tert-butyl-1,3-dichlorodistannathiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dichlorodistannathiane core can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base such as triethylamine at ambient temperature.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of reduced tin species.
Substitution: Formation of substituted organotin compounds.
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetra-tert-butyl-1,3-dichlorodistannathiane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex organotin compounds.
Biology: Investigated for its potential use in biological assays and as a probe for studying tin-based biochemistry.
Medicine: Explored for its potential therapeutic applications, particularly in the development of tin-based drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,1,3,3-Tetra-tert-butyl-1,3-dichlorodistannathiane involves its interaction with various molecular targets. The bulky tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity. The dichlorodistannathiane core can interact with nucleophiles and electrophiles, facilitating various chemical transformations. The pathways involved include coordination with metal centers and participation in redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-tert-Butyl-1,1,3,3-tetramethylguanidine: Another organotin compound with similar steric properties but different reactivity.
tert-Butyl 3-aminopropanoate: A compound with tert-butyl groups but different functional groups and applications.
Uniqueness
1,1,3,3-Tetra-tert-butyl-1,3-dichlorodistannathiane is unique due to its dichlorodistannathiane core, which imparts distinct chemical properties and reactivity. The presence of bulky tert-butyl groups further enhances its steric hindrance, making it a valuable reagent in selective organic synthesis and advanced material production.
Eigenschaften
CAS-Nummer |
392730-61-9 |
|---|---|
Molekularformel |
C16H36Cl2SSn2 |
Molekulargewicht |
568.8 g/mol |
IUPAC-Name |
ditert-butyl-chloro-[ditert-butyl(chloro)stannyl]sulfanylstannane |
InChI |
InChI=1S/4C4H9.2ClH.S.2Sn/c4*1-4(2)3;;;;;/h4*1-3H3;2*1H;;;/q;;;;;;;2*+1/p-2 |
InChI-Schlüssel |
NUHQLYOHXUVHEQ-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(C)[Sn](C(C)(C)C)(S[Sn](C(C)(C)C)(C(C)(C)C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


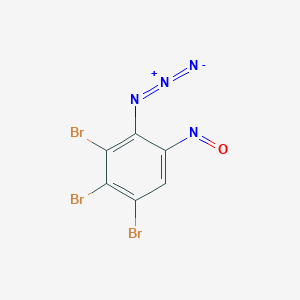
![3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B14242493.png)
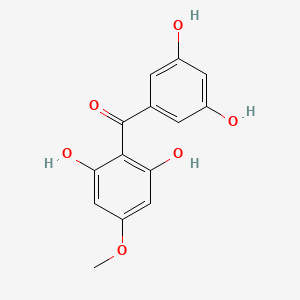
![Benzoic acid, 3,5-bis[4-(acetylamino)phenoxy]-](/img/structure/B14242504.png)
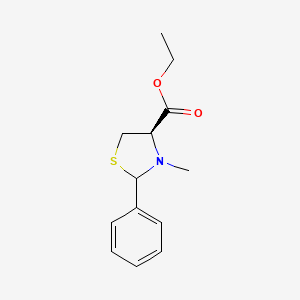
![Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfanium perchlorate](/img/structure/B14242519.png)
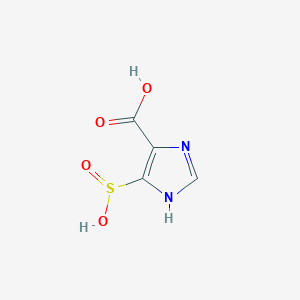
![Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]-](/img/structure/B14242528.png)
![Phosphoric acid, diethyl (1S)-1-[(trimethylsilyl)ethynyl]pentyl ester](/img/structure/B14242537.png)

![N-(4-{4-(3-Chlorophenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14242552.png)
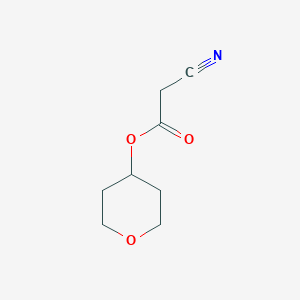

![Decanoic acid, 10-[(2-methoxybenzoyl)amino]-](/img/structure/B14242583.png)
